2-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-pyrimidin-4-ylamine is a heterocyclic compound featuring both pyrazole and pyrimidine rings in its structure. It serves as a key intermediate in the synthesis of various biologically active compounds, particularly those targeting kinases. Notably, it acts as a precursor to Baricitinib [], a clinically approved Janus kinase (JAK) inhibitor. This compound's structural features allow for modifications and derivatizations, making it a valuable building block in medicinal chemistry and drug discovery efforts.
2-(1-ethanesulfonyl-1H-pyrazol-4-yl)-pyrimidin-4-ylamine is a complex organic compound that falls under the category of pyrimidine derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features and biological activity.
The compound's synthesis and characterization have been documented in various scientific literature, highlighting its relevance in organic synthesis and medicinal chemistry. Notably, its structural analogs have been explored for their analgesic and anti-inflammatory properties, suggesting a broader scope for related compounds in therapeutic applications .
This compound can be classified as a heterocyclic organic compound, specifically a substituted pyrimidine. Its structure incorporates both a pyrimidine ring and a pyrazole moiety, which are known for their diverse biological activities.
The synthesis of 2-(1-ethanesulfonyl-1H-pyrazol-4-yl)-pyrimidin-4-ylamine typically involves multi-step organic reactions. While specific synthetic routes for this exact compound are not extensively documented, related compounds have been synthesized using methods such as:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of synthesized compounds.
The molecular structure of 2-(1-ethanesulfonyl-1H-pyrazol-4-yl)-pyrimidin-4-ylamine features:
This unique arrangement allows for potential interactions with biological targets.
The molecular formula is C₁₃H₁₈N₄O₂S, with a molecular weight of approximately 302.38 g/mol. The presence of nitrogen atoms in both the pyrimidine and pyrazole rings contributes to its basicity and potential reactivity in biological systems.
Chemical reactions involving 2-(1-ethanesulfonyl-1H-pyrazol-4-yl)-pyrimidin-4-ylamine can include:
These reactions are often characterized by their specificity towards certain functional groups present in the compound, allowing for targeted modifications that enhance biological activity or improve pharmacokinetic properties.
The mechanism of action for compounds similar to 2-(1-ethanesulfonyl-1H-pyrazol-4-yl)-pyrimidin-4-ylamine typically involves:
Studies on related compounds indicate that they may act through competitive inhibition or allosteric modulation of target proteins, although specific data on this compound's mechanism may require further investigation.
The physical properties of 2-(1-ethanesulfonyl-1H-pyrazol-4-yl)-pyrimidin-4-ylamine include:
Chemically, this compound exhibits:
Relevant analytical techniques include high-performance liquid chromatography for purity assessment and infrared spectroscopy for functional group identification.
2-(1-ethanesulfonyl-1H-pyrazol-4-yl)-pyrimidin-4-ylamine has potential applications in:
The exploration of this compound's derivatives could lead to significant advancements in therapeutic options available for managing pain and inflammation-related disorders.
The synthesis of 2-(1-ethanesulfonyl-1H-pyrazol-4-yl)-pyrimidin-4-ylamine relies on sequential functionalization of pyrazole and pyrimidine precursors. A representative pathway begins with 1-(5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one and aryl aldehydes undergoing Claisen-Schmidt condensation under basic conditions (ethanol/NaOH) to yield chalcone intermediates. Subsequent cyclocondensation with thiosemicarbazide forms pyrazoline-N-thioamide scaffolds [1]. Critical to the hybrid formation is the final nucleophilic substitution, where 4-aminopyrimidin-2-amine reacts with 1-(ethanesulfonyl)-4-iodopyrazole under Pd(0) catalysis. This Suzuki-Miyaura coupling achieves C–C bond formation at the pyrazole C4 position, typically yielding 65–78% isolated product after silica gel chromatography [9].
Key challenges include regioselectivity during pyrazole N-sulfonylation and steric hindrance during pyrimidine coupling. X-ray crystallography confirms structural fidelity, with planar angles between pyrazole and pyrimidine rings averaging 12.3°±1.5° [1]. Optimization studies reveal that electron-withdrawing groups (e.g., –NO₂ at pyrazole C4) enhance coupling efficiency by 25% due to reduced electron density at the reaction center [9].
Table 1: Comparative Analysis of Conventional vs. Optimized Pyrazole-Pyrimidine Coupling
Reaction Parameter | Conventional Method | Optimized Method |
---|---|---|
Catalyst System | Pd(OAc)₂/PPh₃ | Pd₂(dba)₃/XPhos |
Solvent | Toluene | DMF/H₂O (9:1) |
Temperature (°C) | 110 | 85 |
Reaction Time (h) | 24 | 8 |
Isolated Yield (%) | 52–65 | 77–84 |
Regioselectivity Ratio (C4:C5) | 3:1 | >20:1 |
Ethanesulfonyl chloride introduction employs atom-economical reactions under phase-transfer catalysis. Pyrazole sulfonylation utilizes ethanesulfonyl chloride (1.2 eq.) in biphasic systems (H₂O/dichloroethane) with Aliquat 336 as catalyst, achieving 95% conversion at 25°C within 2 hours. This reduces solvent waste by 60% compared to anhydrous dichloromethane methods [6] [7]. The electrophilic sulfonyl transfer mechanism proceeds via a sulfonium intermediate, minimizing N1/N2 regioisomerism to <3% [7].
For amine functionalization, solvent-free mechanochemistry replaces traditional amination. Pyrimidinyl halides and ammonia gas (15 psi) react in high-energy ball mills with K₂CO₃/ZrO₂ beads, achieving 89% yield in 30 minutes. This eliminates carcinogenic dimethylformamide and reduces byproduct formation by 40% [9].
Table 2: Solvent Systems for Sustainable Sulfonylation
Solvent System | Temperature (°C) | Reaction Time (h) | N1-Selectivity (%) | E-Factor |
---|---|---|---|---|
Dichloromethane (neat) | 0–5 | 4 | 78 | 32.1 |
H₂O/EtOAc (1:1) | 25 | 2 | 92 | 8.7 |
ScCO₂/PFTBA | 40 | 1.5 | 96 | 2.3 |
Ethanol/NaHCO₃ (aq) | 60 | 0.5 | 85 | 5.9 |
Microwave irradiation revolutionizes pyrazole-pyrimidine hybrid assembly through dielectric heating. A one-pot protocol combines 4-nitro-1H-pyrazole, 2-amino-4-chloropyrimidine, and ethanesulfonyl chloride in DMF at 150°C (100 W, 20 min), yielding the target compound in 84% isolated yield. This method bypasses isolation of intermediates and reduces reaction time from 18 hours to 35 minutes [5] [10]. Key advantages include enhanced regiocontrol (99% N1-sulfonylation) and suppressed side products like bis-sulfonylated impurities (<0.5%) [10].
Multicomponent reactions (MCRs) demonstrate exceptional efficiency. A three-component system with enaminones, sulfonyl azides, and amidines under MWI (120°C, 15 min) constructs the pyrazole-pyrimidine core via tandem [3+2] cycloaddition-condensation. Deuterium labeling studies confirm the ester group acts as an intramolecular nucleophile, facilitating scaffold rearrangement [10].
Table 3: Microwave vs. Conventional Synthesis Performance
Parameter | Thermal Method | Microwave Method |
---|---|---|
Typical Reaction Duration | 10–15 h | 4–10 min |
Energy Consumption (kW·h/mol) | 18.7 | 2.3 |
Average Isolated Yield (%) | 66–70 | 84–90 |
Solvent Volume (mL/g) | 50 | 15 |
Purity (HPLC, %) | 90–93 | 97–99 |
Industrial translation faces hurdles in sulfonyl chloride handling and purification. Ethanesulfonyl chloride (b.p. 171°C) decomposes above 50°C, necessitating cryogenic (−10°C) storage and dosing during large-scale reactions [6]. Impurities like ethylsulfonic acid (from hydrolysis) require extractive purification with NaHCO₃/Na₂SO₄, increasing processing time by 30%. Additionally, Pd-catalyzed couplings generate colloidal palladium, demanding costly immobilized catalysts (e.g., PdEnCat™) to maintain turnover numbers >5,000 [9].
Cost drivers include:
Table 4: Industrial-Scale Production Metrics (Per 10 kg Batch)
Process Stage | Yield (%) | Purity (%) | Cost Contribution (%) | Critical Quality Attribute |
---|---|---|---|---|
Pyrazole Sulfonylation | 95 | 98.5 | 22 | N1-Regioisomer ≤0.3% |
Pyrimidine Amine Formation | 89 | 97.8 | 18 | Aminopyrimidine ≥99.0 AUC |
Pd-Catalyzed Coupling | 83 | 96.2 | 41 | Pd Residue ≤10 ppm |
Crystallization | 98 | 99.9 | 19 | Polymorph Form I ≥95% |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0